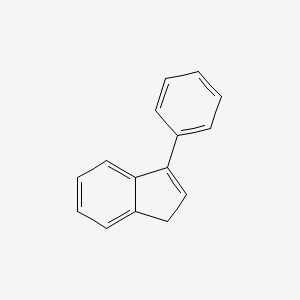

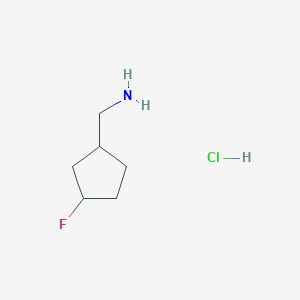

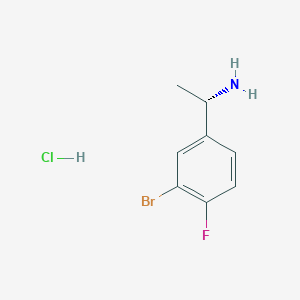

![molecular formula C5H10ClN5 B3113585 5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride CAS No. 1956437-95-8](/img/structure/B3113585.png)

5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride

Overview

Description

“5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride” is a chemical compound with the CAS Number: 1956437-95-8 . It has a molecular weight of 175.62 . The compound is a white solid and should be stored at 0-8°C .

Molecular Structure Analysis

The IUPAC name of the compound is ®-5-(pyrrolidin-2-yl)-2H-tetrazole hydrochloride . The InChI code is 1S/C5H9N5.ClH/c1-2-4(6-3-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H/t4-;/m1./s1 .Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 175.62 . The storage temperature is 0-8°C .Scientific Research Applications

Organocatalysis

5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride has been explored for its potential in organocatalysis, particularly in continuous-flow aldol reactions. Bortolini et al. (2012) developed a silica-supported variant of this compound, demonstrating its utility in environmentally benign aldol reactions with good stereoselectivities and conversion efficiencies. The study highlighted the long-term stability of the catalyst, making it a promising candidate for green chemistry applications (Bortolini et al., 2012).

Asymmetric Synthesis

In the realm of asymmetric synthesis, (S)-5-pyrrolidin-2-yl-1H-tetrazole has been recognized for its role as an organocatalyst in various reactions, including Mannich and aldol reactions. Studies by Aureggi et al. (2008) and others have outlined its application in promoting stereoselectivity in these reactions, showcasing its versatility and effectiveness as a catalyst (Aureggi et al., 2008).

Antifungal Activity

Explorations into the medicinal chemistry of tetrazole derivatives, including those bearing the pyrrolidin-2-yl motif, have revealed promising antifungal properties. Łukowska-Chojnacka et al. (2019) synthesized a range of tetrazole derivatives incorporating the pyrrolidine scaffold and evaluated their efficacy against Candida albicans, identifying compounds with significant antifungal activity and low toxicity, suggesting potential therapeutic applications (Łukowska-Chojnacka et al., 2019).

Coordination Chemistry

The compound has also found use in coordination chemistry, where it acts as a ligand in copper complexes. Reddy et al. (2016) investigated copper complexes of pyridyl–tetrazole ligands with pendant amide and hydrazide arms, synthesized using derivatives of 5-(pyrrolidin-2-yl)tetrazole. These complexes exhibited significant DNA-binding capabilities and antioxidant properties, opening up new avenues for research in bioinorganic chemistry (Reddy et al., 2016).

Flow Chemistry

Greco et al. (2016) highlighted the use of an (S)-5-(pyrrolidin-2-yl)-1H-tetrazole organocatalyst in a monolithic column for the asymmetric aldol reaction in a water–ethanol solvent system under flow conditions. This study showcased the efficiency and scalability of using this catalyst in flow chemistry setups, emphasizing its potential for industrial applications (Greco et al., 2016).

Safety And Hazards

properties

IUPAC Name |

5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5.ClH/c1-2-4(6-3-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSLLRDADMUYGJ-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NNN=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=NNN=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

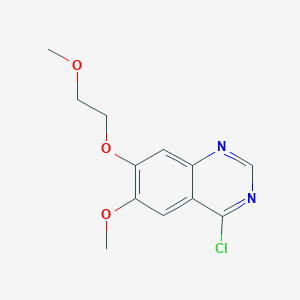

![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride](/img/structure/B3113512.png)

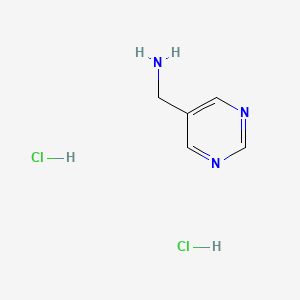

![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B3113553.png)

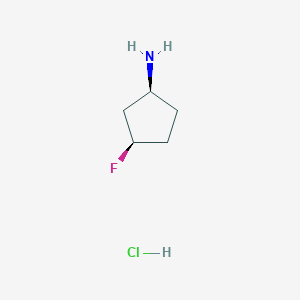

![N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide](/img/structure/B3113601.png)

![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)